α-Solanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Solanin is a glycoalkaloid metabolite produced by species within the Solanaceae family, which includes important plant foods such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena) . This compound is known for its toxicity to animals and humans, as well as its potential therapeutic properties, including anti-microbial and anti-tumor activities .

Wissenschaftliche Forschungsanwendungen

Alpha-Solanin has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing bioactive compounds . In biology, it is studied for its role in plant defense mechanisms against pathogens . In medicine, alpha-Solanine is being investigated for its potential anti-cancer properties, particularly its ability to induce apoptosis in cancer cells . Additionally, it has applications in the food industry as a natural pesticide .

Wirkmechanismus

Alpha-Solanine, also known as Alpha-Solanin, is a glycoalkaloid metabolite produced by plants in the Solanaceae family, such as potatoes, tomatoes, and eggplants . This compound has been studied for its various biological activities, including its anti-tumor properties .

Target of Action

Alpha-Solanine has been found to interact with several targets. A network pharmacology-based study identified 289 Alpha-Solanine targets, of which 78 were common with glioma-related targets . The hub genes among these targets include SRC, HRAS, HSP90AA1, IGF1, MAPK1, MAPK14, KDR, STAT1, JAK2, MAP2K1, and IGF1R .

Mode of Action

Alpha-Solanine interacts with its targets to exert its effects. For instance, it has been found to decrease the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while stimulating the synthesis of apoptosis-inducing proteins ASK1 (apoptosis signal-regulating kinase 1) and TBP-2 (tetrahymena piggyBac transposase 2) . This leads to decreased cell proliferation and increased rate of programmed cell death .

Biochemical Pathways

Alpha-Solanine is associated with several signaling pathways, including positive regulation of MAP kinase activity and PI3K-Akt . These pathways play crucial roles in cell proliferation, survival, and apoptosis. By interacting with these pathways, Alpha-Solanine can exert its anti-tumor effects .

Result of Action

The interaction of Alpha-Solanine with its targets and pathways results in various molecular and cellular effects. For instance, it has been found to inhibit cell proliferation, migration, and invasion, and promote cell apoptosis . These effects contribute to its anti-tumor activity .

Action Environment

The action of Alpha-Solanine can be influenced by various environmental factors. For instance, the concentration of Alpha-Solanine in plants can increase due to genetic and environmental factors, often caused by improper storage conditions after harvest . This can affect the amount of Alpha-Solanine ingested and thus its effects.

Safety and Hazards

Alpha-Solanin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . A small amount of α-solanine can cause common symptoms such as dizziness, nausea, abdominal pain, vomiting, and diarrhea. Excessive consumption of α-solanine can lead to convulsions, coma, and even death .

Zukünftige Richtungen

Alpha-Solanin has been explored for its anticancer activity and showed promising results . It can be proved as an effective and cheap source for cancer therapy. The aim of future research is to summarize the recent data on anticancer activity of α-solanine and discuss it as a potential lead for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Solanin can be extracted from plant sources using various methods. One efficient method is the microwave-assisted aqueous two-phase extraction (MA-ATPE), which uses water and ethanol as solvents . The extraction process involves the use of sodium chloride or sodium carbonate as chaotropes or kosmotropes, respectively . The optimal extraction conditions include a microwave power of 40% for one minute, with a mass of 1.2 grams of plant powder .

Industrial Production Methods: In industrial settings, alpha-Solanine is typically extracted from potato tubers using a combination of acidified acetonitrile and liquid-liquid partitioning with anhydrous magnesium sulfate and sodium acetate . This method is known for its efficiency and safety, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Solanin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Solanine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of alpha-Solanine include various derivatives with enhanced anti-microbial and anti-tumor activities . These derivatives are of significant interest in pharmaceutical research.

Vergleich Mit ähnlichen Verbindungen

Alpha-Solanin is often compared with other glycoalkaloids such as beta-Solanin and gamma-Solanin . While all these compounds share similar toxic properties, alpha-Solanine is unique in its potent anti-cancer activity . Other similar compounds include alpha-Chaconine and solanidine, which also exhibit biological activities but differ in their chemical structures and specific effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Solanin involves the use of readily available starting materials and a series of chemical reactions to produce the desired compound. The overall strategy involves the isolation of solasodine from a natural source, followed by its conversion to solanidine and subsequent glycosylation to produce alpha-Solanin.", "Starting Materials": [ "Solasodine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Glacial acetic acid", "Lactose" ], "Reaction": [ "Solasodine is extracted from a natural source, such as the nightshade plant.", "Solasodine is dissolved in methanol and hydrochloric acid is added to the solution to form solanidine.", "The solanidine is then dissolved in sodium hydroxide and heated to form the glycoside intermediate.", "Acetic anhydride and glacial acetic acid are added to the glycoside intermediate to form alpha-Solanin.", "The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.", "The final product is obtained as white crystals with a melting point of 235-240°C." ] } | |

CAS-Nummer |

20562-02-1 |

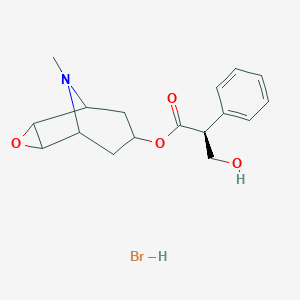

Molekularformel |

C45H73NO15 |

Molekulargewicht |

868.1 g/mol |

IUPAC-Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |

InChI-Schlüssel |

ZGVSETXHNHBTRK-CEDTWTISSA-N |

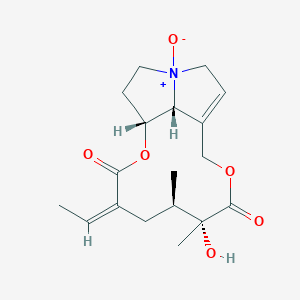

Isomerische SMILES |

CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

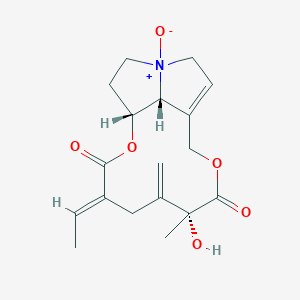

SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Kanonische SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Color/Form |

SLENDER NEEDLES FROM 85% ALC |

melting_point |

286 °C |

| 20562-02-1 | |

Physikalische Beschreibung |

Solid; [Merck Index] White odorless solid; [MSDSonline] |

Piktogramme |

Irritant |

Löslichkeit |

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/ READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM |

Synonyme |

Alpha-Solanine |

Herkunft des Produkts |

United States |

Q1: Can α-Solanine cause mutations?

A: While not directly addressed in the provided papers, one study [] investigated the mutagenic potential of various saponins, including α-Solanine, using the Ames test with Salmonella Typhimurium strains. This test assesses a compound's ability to induce mutations in bacteria, potentially indicating carcinogenic risks. While the study's detailed findings on α-Solanine are not provided, it highlights the ongoing research into the compound's safety profile and potential long-term effects.

Q2: How does α-Solanine affect microorganisms?

A: Research on a related compound, α-Tomatine, sheds light on the antimicrobial activity of glycoalkaloids []. α-Tomatine, found in tomatoes, inhibits the growth of certain microorganisms. The study found that the enzyme Tomatinase from Clavibacter michiganensis can detoxify α-Tomatine but not α-Solanine, suggesting different mechanisms of action and target specificity within this class of compounds.

Q3: What factors can influence α-Solanine levels in potatoes?

A: A study on glycoalkaloid accumulation in potatoes after harvest [] identified several factors influencing α-Solanine levels. Mechanical stress during handling, exposure to light, and potato variety (Astarte and Kuras were specifically studied) were all found to impact α-Solanine concentrations. The research emphasizes the importance of careful handling, light protection, and peeling potatoes before consumption to minimize potential exposure.

Q4: Is there a way to isolate α-Solanine for further research?

A: The research on α-Tomatine [] offers a potential method for isolating α-Solanine. The study successfully produced a highly specific polyclonal antibody against the Tomatinase enzyme. Similar antibody development could be explored for α-Solanine, potentially enabling its isolation and purification for more detailed biochemical analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)